molecular formula C8H16 B102464 2,3-Dimethylhex-1-ene CAS No. 16746-86-4

2,3-Dimethylhex-1-ene

Cat. No. B102464
CAS RN: 16746-86-4
M. Wt: 112.21 g/mol
InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N
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Description

2,3-Dimethylhex-1-ene is an organic compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The IUPAC Standard InChI for this compound is InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3 .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylhex-1-ene consists of a hexene backbone with two methyl groups attached to the 2nd and 3rd carbon atoms . This structure can be represented in 2D or 3D models, which are available in various chemical databases .

Scientific Research Applications

Catalytic Applications

The oligomerization of mixed butene streams over amorphous aluminosilicates has been studied, with a focus on the octene isomers, including 2,3-dimethylhex-1-ene. This research found that certain octene isomers, such as 2,3-dimethylhex-1-ene, can be directly formed during dimerization in catalytic processes (Nadolny et al., 2018).

Chemical Synthesis

A study on the codimerization of ethylene with n-pentenes and propylene with n-butenes highlighted the formation of various compounds, including 2,3-dimethylhex-1-ene derivatives, demonstrating its role in complex chemical synthesis processes (Ansheles et al., 1976).

Fluoride Ion Reactions

Research involving the reactions of polyfluoro-aromatic compounds with octafluorobut-2-ene includes the formation of perfluoro-3,4-dimethylhex-3-ene, a compound related to 2,3-dimethylhex-1-ene. This study provides insights into the efficiency of polyfluoroalkylations and the formation of various perfluoro-2-butyl derivatives (Chambers et al., 1975).

Electrocatalysis

The electrochemical reductions of dibromides related to 2,3-dimethylhex-1-ene have been explored, providing insights into the reduction potentials and product distributions in electrocatalytic processes (Brown et al., 1984).

Photochemical Reactions

The photoaddition of 2,3-dimethylbut-2-ene to benzene was studied, revealing the effects of a proton donor in such reactions. This research contributes to understanding the photochemical behavior of compounds like 2,3-dimethylhex-1-ene (Bryce-smith et al., 1971).

Safety And Hazards

While specific safety and hazard data for 2,3-Dimethylhex-1-ene was not found in the search results, general safety measures should be taken while handling this compound. This includes avoiding contact with skin and eyes, and ensuring adequate ventilation in the working area .

Relevant Papers A paper titled “Spectroscopic identification of 2,3-dimethylbut-2-ene transients in 2,3-dimethylbut-2-ane flames” was found during the search . This paper discusses a measurement technique based on time domain, resonance-enhanced multiphoton ionization via Rydberg states followed by laser-induced plasma backscattering of microwaves. This technique was demonstrated by selectively identifying 2,3-dimethylbut-2-ene in a complex 2,3-dimethylbut-2-ane flame environment .

properties

IUPAC Name

2,3-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXQRZPKUFJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871261
Record name 2,3-Dimethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylhex-1-ene

CAS RN

16746-86-4
Record name 2,3-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylhex-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylhex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Soják, R Kubinec, H Jurdáková, E Hájeková… - Journal of Analytical and …, 2007 - Elsevier
Low-density polyethylene and polypropylene were thermally decomposed individually in a batch reactor at temperatures up to 450C as a recycling route from the aspect of the …
Number of citations: 72 www.sciencedirect.com
L Sojak, R Kubinec, H Jurdakova, E Hájeková… - Petroleum & …, 2006 - researchgate.net
Low-density polyethylene and polypropylene were thermally decomposed individually in a batch reactor at 450 C as a recycling route from the aspect of the production of petrochemical …
Number of citations: 46 www.researchgate.net
L Soják, G Addová, R Kubinec, A Kraus… - … of Chromatography A, 2004 - Elsevier
The Kováts retention indices of all 93 acyclic octenes on polydimethylsiloxane and squalane as stationary phases as well as their mass spectra were measured. The means of gas …
Number of citations: 24 www.sciencedirect.com
B Yang, M Chen - Polymers, 2020 - mdpi.com
Automobile shredder residue (ASR) pyrolysis produces solid, liquid, and gaseous products, particularly pyrolysis oil and gas, which could be used as renewable alternative energy …
Number of citations: 17 www.mdpi.com
S Rahman, K Hawboldt, RJ Helleur, S MacQuarrie - 2018 - research.library.mun.ca
The objective of this study is to determine the feasibility of pyrolysis of waste plastic fish feed bags to heating oil. Pyrolysis is a thermal treatment without oxygen and produces three …
Number of citations: 3 research.library.mun.ca
M Aldosari - 2020 - repository.kaust.edu.sa
Chemical substances are essential to all aspects of human life, and understanding their properties is essential for effective application. The properties of chemical species are usually …
Number of citations: 0 repository.kaust.edu.sa
CM Roebuck - 2003 - books.google.com
Page 1 Excel HSC NEW EDITION Includes 108 study cards at no extra cost CHEMISTRY Your Step by Step Guide to HSC Success Revised in 2004 for the updated course Page 2 …
Number of citations: 9 books.google.com
张鹏, 郭子雨, 冯缘, 吴利雪, 梁苡琳… - 云南大学学报(自然 …, 2023 - yndxxb.ynu.edu.cn
: 使用顶空固相微萃取(HS-SPME) 和气相色谱− 质谱(GC-MS) 联用技术, 对4 个百合(Lilium spp.) 品种初花期和盛花期的花朵进行花香成分分析, 并利用实时荧光定量PCR (qRT-PCR) 和中性…
Number of citations: 2 www.yndxxb.ynu.edu.cn
M Fito Pelufo - 2022 - riunet.upv.es
[ES] La mayoría de los compuestos de la fracción volátil de las mieles proceden de los exudados vegetales y del néctar de las flores que recogen las abejas, Éstos contribuyen …
Number of citations: 0 riunet.upv.es

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